1-(5-Bromo-3-nitropyridin-2-yl)piperazine
Overview
Description
“1-(5-Bromo-3-nitropyridin-2-yl)piperazine” is a chemical compound with the formula C₉H₁₁BrN₄O₂ . It is a derivative of piperazine . This compound is sold by Sigma-Aldrich and is part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted at the second position with a piperazine group. The empirical formula is C9H11BrN4O2, and the molecular weight is 287.11 g/mol .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C9H11BrN4O2, and its molecular weight is 287.11 g/mol . More detailed physical and chemical properties may require laboratory analysis.Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Mediated Suzuki–Miyaura Cross-Couplings : Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized from (Boc-piperazin-1-ylmethyl) phenylboronic acid pinacol esters via microwave-mediated Suzuki–Miyaura coupling, using aryl bromides including 2-bromo-5-nitropyridine (Spencer et al., 2011).
Medical and Biological Applications
- PET Tracers of Serotonin 5-HT(1A) Receptors : N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, labeled via their 4-nitropyridin-2-yl precursors, were developed as PET radioligands and demonstrated potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
- Antimicrobial and Antibiofilm Agents : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed strong antibacterial and biofilm inhibition activities, especially against E. coli, S. aureus, and S. mutans (Mekky & Sanad, 2020).
- Anticancer Activities : Novel Mannich bases, synthesized from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, a compound related to 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, displayed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
- Antileishmanial Activity : 5-(5-Nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, synthesized for their potential in antileishmanial activity, showed potent efficacy against Leishmania major promastigotes (Tahghighi et al., 2011).
Synthesis and Analytical Research
- Preparation Methods : Research on the preparation methods of 1-(2,3-(dichloro-)phenyl)piperazine, a related compound, provides insights into the synthesis techniques and structural confirmation methods applicable to similar piperazine derivatives (Ning-wei, 2006).
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromo-3-nitropyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEICYYFEZSTEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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